molecular formula C22H20N2O4S B11167410 N-[4-(ethylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide

N-[4-(ethylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide

Cat. No.: B11167410
M. Wt: 408.5 g/mol
InChI Key: QUTAJIYBAYKAKA-UHFFFAOYSA-N
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Description

It is characterized by the presence of an ethylsulfamoyl group attached to a phenyl ring, which is further connected to a xanthene-9-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(ethylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes the following steps:

    Formation of the Ethylsulfamoyl Phenyl Intermediate: This step involves the reaction of ethylamine with sulfonyl chloride to form the ethylsulfamoyl group, which is then attached to a phenyl ring.

    Coupling with Xanthene-9-carboxamide: The ethylsulfamoyl phenyl intermediate is then coupled with xanthene-9-carboxamide under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

N-[4-(ethylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the ethylsulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[4-(ethylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its xanthene moiety, which exhibits fluorescence properties.

    Medicine: Studied for its potential therapeutic applications, including its role as an antimicrobial agent and its ability to inhibit certain enzymes.

    Industry: Utilized in the development of dyes and pigments due to its stable chemical structure and vibrant color properties.

Mechanism of Action

The mechanism of action of N-[4-(ethylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s ethylsulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The xanthene moiety contributes to its fluorescence properties, making it useful as a probe in biological studies. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biological molecules, leading to diverse effects.

Comparison with Similar Compounds

N-[4-(ethylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide can be compared with other similar compounds, such as:

    N-[4-(ethylsulfamoyl)phenyl]acetamide: Similar structure but with an acetamide group instead of a xanthene-9-carboxamide moiety.

    N-[4-(methylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide: Similar structure but with a methylsulfamoyl group instead of an ethylsulfamoyl group.

    N-[4-(ethylsulfamoyl)phenyl]-9H-xanthene-9-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

These compounds share similar chemical properties but differ in their specific functional groups, leading to variations in their reactivity and applications.

Properties

Molecular Formula

C22H20N2O4S

Molecular Weight

408.5 g/mol

IUPAC Name

N-[4-(ethylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide

InChI

InChI=1S/C22H20N2O4S/c1-2-23-29(26,27)16-13-11-15(12-14-16)24-22(25)21-17-7-3-5-9-19(17)28-20-10-6-4-8-18(20)21/h3-14,21,23H,2H2,1H3,(H,24,25)

InChI Key

QUTAJIYBAYKAKA-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24

Origin of Product

United States

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